
Ethyl Docetaxel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docetaxel is an antineoplastic agent used in the management of multiple metastatic and non-resectable tumor types . It is a member of the taxoid class of antineoplastic agents . It is a semi-synthetic drug prepared from a precursor extracted from the plant Taxus baccata .
Synthesis Analysis
Docetaxel is synthesized by a 34-step total synthesis process. Inter- and intramolecular radical coupling reactions allow for the connection of the A- and C-rings and cyclization of the B-ring, respectively . The ABC-ring is then converted to the target by newly devised functional and protective group manipulations .Molecular Structure Analysis
Docetaxel’s primary mechanism of action is to bind beta-tubulin, enhancing its proliferation and stabilizing its conformation . This inhibits the proper assembly of microtubules into the mitotic spindle, arresting the cell cycling during G2/M .Chemical Reactions Analysis
The chemical reactions of Docetaxel involve its interaction with microtubules. It binds to beta-tubulin, enhancing its proliferation and stabilizing its conformation . This inhibits the proper assembly of microtubules into the mitotic spindle, arresting the cell cycling during G2/M .Physical And Chemical Properties Analysis
Docetaxel is a complex diterpenoid molecule and a semisynthetic analogue of paclitaxel . It is a member of the taxoid class of antineoplastic agents . It is a semi-synthetic drug prepared from a precursor extracted from the plant Taxus baccata .Applications De Recherche Scientifique
Anticancer Applications
Ethyl Docetaxel, primarily known as Docetaxel, is a chemotherapeutic agent widely used in cancer treatment. It exhibits significant cytotoxic activity against various cancer cell lines, including breast cancer, prostate cancer, and non-small cell lung cancer (NSCLC). The drug enhances microtubule assembly and stabilizes microtubules, disrupting normal cell division and exhibiting antitumor activity. Clinical trials have shown Docetaxel's efficacy in treating metastatic breast cancer, castration-resistant prostate cancer, and NSCLC, both as a monotherapy and in combination with other antineoplastic agents. Its activity in diseases other than breast and lung cancer, such as ovarian, gastric, and pancreatic cancers, has also been explored, showing response rates ranging from moderate to significant in different tumor types (Lyseng-Williamson & Fenton, 2005), (Shepard & Dreicer, 2010), (Qi et al., 2015), (Fulton & Spencer, 1996).
Nanotechnology and Drug Delivery
Advances in nanotechnology have led to the development of nanocarriers for the delivery of Docetaxel, aiming to improve its efficacy and specificity while reducing its side effects. Docetaxel's low oral bioavailability, poor aqueous solubility, and susceptibility to hepatic first-pass metabolism pose challenges in its administration. Nanocarriers can passively target cancer cells through enhanced permeability and retention effect, mitigating the drug's toxicity in normal tissue. This is especially significant in the treatment of lung cancer, where nanocarriers have shown promise in delivering Docetaxel effectively (Razak et al., 2021).
Pharmacokinetics and Variability
The pharmacokinetics of Docetaxel, including its absorption, distribution, metabolism, and excretion, are complex and characterized by large inter-individual variability (IIV). Factors influencing Docetaxel pharmacokinetics include liver impairment, drug-drug interactions, gender, castration status, and pharmacogenetics. Understanding these factors is crucial for optimizing the drug's efficacy and reducing toxicity (Nieuweboer et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
154044-47-0 |
|---|---|
Nom du produit |
Ethyl Docetaxel |
Formule moléculaire |
C44H55NO14 |
Poids moléculaire |
821.917 |
InChI |
InChI=1S/C44H55NO14/c1-9-40(4,5)59-39(53)45-31(25-16-12-10-13-17-25)33(49)38(52)56-27-21-44(54)36(57-37(51)26-18-14-11-15-19-26)34-42(8,35(50)32(48)30(23(27)2)41(44,6)7)28(47)20-29-43(34,22-55-29)58-24(3)46/h10-19,27-29,31-34,36,47-49,54H,9,20-22H2,1-8H3,(H,45,53)/t27-,28-,29+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1 |
Clé InChI |
MQCPMAHSFASPOM-BGKJQISDSA-N |
SMILES |
CCC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O |
Synonymes |
(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-4,6,11-trihydroxy-9-(((2R,3S)-2-hydroxy-3-(((tert-pentyloxy)carbonyl)amino)-3-phenylpropanoyl)oxy)-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib](/img/structure/B585431.png)
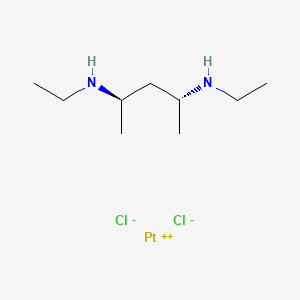
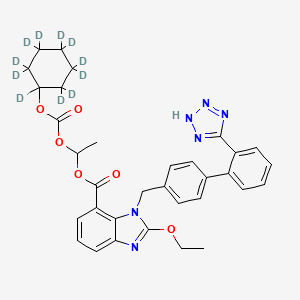
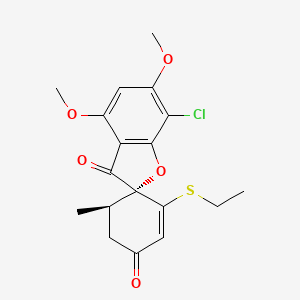
![(4S,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B585441.png)
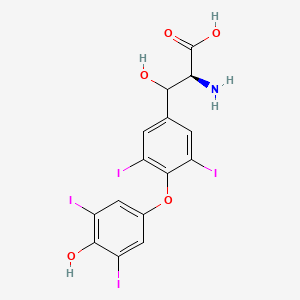
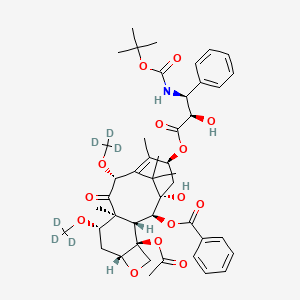
![Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B585454.png)